1-Hydroxy-1-cyclopropanecarboxylic acid
Overview
Description
1-Hydroxy-1-cyclopropanecarboxylic acid is a hydroxycarboxylic acid with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol . It is known for its beige fine crystalline powder form and has a melting point of 108-110°C . This compound is used as an additive to enhance the topical actions of therapeutic agents .
Preparation Methods
1-Hydroxy-1-cyclopropanecarboxylic acid can be synthesized from methyl 1-hydroxy-1-cyclopropane carboxylate . The synthetic route involves the hydrolysis of the ester to yield the desired acid. The reaction conditions typically include the use of a strong acid or base to facilitate the hydrolysis process . Industrial production methods may involve similar hydrolysis reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-1-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-1-cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways in biological systems. As a hydroxycarboxylic acid, it can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use, such as in pharmaceutical formulations or biological studies.
Comparison with Similar Compounds
1-Hydroxy-1-cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
- 1,1-Bis(hydroxymethyl)cyclopropane
- Cyclopropanecarboxylic acid
- 1-Aminocyclopropanecarboxylic acid
- Glycolic acid These compounds share structural similarities but differ in their functional groups and chemical properties. For example, 1,1-Bis(hydroxymethyl)cyclopropane has two hydroxyl groups, while this compound has one hydroxyl and one carboxylic acid group . This difference in functional groups can lead to variations in their reactivity and applications.
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXURJDNDYACGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369774 | |
Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-25-1 | |
Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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